molecular formula C7H10O2 B3425786 4,4-dimethylcyclopentane-1,3-dione CAS No. 4683-51-6

4,4-dimethylcyclopentane-1,3-dione

Cat. No.: B3425786
CAS No.: 4683-51-6
M. Wt: 126.15 g/mol
InChI Key: VBBOTNFXUMPCFP-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclopentane-1,3-dione (CAS: 683-51-6) is a cyclic diketone characterized by a five-membered cyclopentane ring substituted with two methyl groups at the 4-position and two ketone groups at the 1- and 3-positions. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.16 g/mol . The compound is commercially available with a purity of 98% and is utilized in organic synthesis, particularly in reactions involving keto-enol tautomerism, aldol condensation, and metal-catalyzed transformations . The methyl substituents at the 4-position introduce steric effects that influence its reactivity and physical properties, such as solubility and melting point, compared to non-methylated or differently substituted analogs.

Properties

IUPAC Name

4,4-dimethylcyclopentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(2)4-5(8)3-6(7)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBOTNFXUMPCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901488
Record name NoName_612
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4683-51-6
Record name 4,4-Dimethyl-1,3-cyclopentanedione
Source CAS Common Chemistry
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Record name 4,4-dimethylcyclopentane-1,3-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclopentane-1,3-dione can be synthesized through various methods. One common approach involves the reaction of β-naphthol with aromatic or non-aromatic aldehydes and cyclic 1,3-dicarbonyl compounds in a water/CTAB micellar system. Thiamine hydrochloride is used as a catalyst in this reaction .

Industrial Production Methods: These methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Hydrogenation to 1,3-Diols

4,4-Dimethylcyclopentane-1,3-dione undergoes catalytic hydrogenation using Ru/C under moderate conditions (50–100 bar H₂, 100°C in isopropanol) to yield 4,4-dimethylcyclopentane-1,3-diol as a mixture of cis and trans diastereomers. The reaction proceeds via 3-hydroxy-4,4-dimethylcyclopentanone as an intermediate .

Table 1: Hydrogenation Conditions and Outcomes

SubstrateCatalystTemp (°C)H₂ Pressure (bar)Time (h)Product (Yield %)Diastereomer Ratio (cis:trans)
This compoundRu/C100502–41,3-Diol (85–90)1:1 (thermodynamic equilibrium)

Key findings:

  • Prolonged heating (>24 hours) at 120–160°C induces epimerization, equilibrating the diastereomers to a 1:1 ratio .

  • Competitive dehydration pathways are suppressed at lower temperatures (<100°C), preserving diol yield .

Aldol Condensation

The diketone participates in aldol condensation under basic conditions, forming β-hydroxyketones. Self-condensation is favored due to the enolizable α-hydrogens adjacent to both carbonyl groups . For example:

  • Reaction with aldehydes (e.g., formaldehyde) generates extended conjugated systems.

Alkylation and Ring Functionalization

This compound serves as a substrate for regioselective alkylation. In one synthesis route, 2-methoxy-3-methyl-5-formylcyclopent-2-en-1-one is alkylated with methyl iodide under basic conditions (Na/EtOH), yielding 3,5-dimethyl derivatives after hydrolysis .

Key steps :

  • Methylation : Introduction of methyl groups at the 3- and 5-positions via alkylation of enol ether intermediates .

  • Decarboxylation : Hydrolysis of diketodiesters (e.g., 3,5-dicarbethoxy derivatives) produces substituted cyclopentanediones .

Oxidation and Reduction

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces one ketone group to an alcohol, while lithium aluminum hydride (LiAlH₄) reduces both carbonyls to yield 4,4-dimethylcyclopentane-1,3-diol .

  • Oxidation : Strong oxidants (e.g., KMnO₄) convert the ketones to carboxylic acids, though this pathway is less explored for the dimethyl derivative .

Metal-Catalyzed Reactions

Keto-Enol Tautomerism

The compound exhibits keto-enol equilibrium, with the enol form stabilized by intramolecular hydrogen bonding. Acid or base catalysis shifts the equilibrium toward the enol tautomer .

Evidence :

  • NMR studies reveal enol proton signals at δ ~12 ppm in polar solvents .

  • Tautomerization facilitates reactivity in condensation and alkylation reactions .

Stability and Side Reactions

Under concentrated or high-temperature conditions, side reactions such as:

  • Dehydration : Formation of cyclopentenone derivatives (e.g., 4,4-dimethylcyclopent-2-en-1-one) .

  • Polymerization : Aldol adducts may undergo further condensation, leading to polymeric byproducts .

Scientific Research Applications

Organic Synthesis

1.1 Precursor for Synthesis of Other Compounds

4,4-Dimethylcyclopentane-1,3-dione serves as a valuable precursor in the synthesis of various organic compounds. Its structural characteristics allow it to undergo reactions such as hydrogenation to yield cyclopentane-1,3-diol, which is a potential building block for polymers and fuels. Research indicates that the hydrogenation process can be optimized through careful manipulation of reaction conditions, including temperature and pressure, to enhance yields and minimize by-products .

1.2 Diketone Chemistry

As a diketone, this compound can participate in various chemical reactions typical of diketones, such as aldol reactions and cycloadditions. These reactions are crucial for the formation of complex organic molecules that have applications in pharmaceuticals and agrochemicals .

Materials Science

2.1 Polymer Production

The compound has been investigated for its potential use in polymer production. The stability of this compound allows for higher carbon mass balances during polymerization processes compared to its isomers . This stability is advantageous when synthesizing materials that require durability and resistance to degradation.

2.2 Fuel Production

Research has highlighted the utility of this diketone in producing fuels from biomass-derived substrates. The conversion of 4-hydroxycyclopent-2-enone to cyclopentane-1,3-diol through hydrogenation represents a promising pathway for developing renewable fuels from lignocellulosic biomass .

Flavor and Fragrance Industry

While not extensively documented in the literature regarding its direct use in flavoring agents, diketones like this compound can have implications in the flavor and fragrance industry due to their structural similarities with other flavor compounds. Diketones are often associated with specific aroma profiles that can enhance food products .

Case Study 1: Hydrogenation Optimization

A systematic study was conducted on the hydrogenation of this compound using Ru/C catalysts under varying conditions (temperature, pressure). The findings indicated that optimizing these parameters significantly improved the yield of cyclopentane-1,3-diol while minimizing side reactions .

Case Study 2: Polymer Synthesis

Another study focused on utilizing this compound as a precursor for synthesizing novel polymers. The research demonstrated that polymers derived from this diketone exhibited enhanced thermal stability and mechanical properties compared to those synthesized from less stable precursors .

Mechanism of Action

The mechanism by which 4,4-dimethylcyclopentane-1,3-dione exerts its effects involves its interaction with various molecular targets and pathways. The compound’s diketone groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its role as a synthetic intermediate and in its potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,4-dimethylcyclopentane-1,3-dione with three structurally related cyclopentane-1,3-dione derivatives, focusing on substituent positions, molecular properties, and inferred reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) ClogP (Predicted) Key Reactivity Notes
This compound 4,4-dimethyl C₇H₁₀O₂ 126.16 ~1.2 Steric hindrance at 4-position reduces enolization tendency; moderate aldol reactivity.
2-Methylcyclopentane-1,3-dione 2-methyl C₆H₈O₂ 112.13 ~0.7 Proximal methyl group enhances enol stability; higher aldol condensation activity.
2,2-Dimethyl-1,3-cyclopentanedione 2,2-dimethyl C₇H₁₀O₂ 126.16 ~1.5 Adjacent methyl groups increase steric strain; lower solubility in polar solvents.
Cyclopentane-1,3-dione (Parent) None C₅H₆O₂ 98.10 ~-0.3 High enolization capacity; prone to keto-enol tautomerism and nucleophilic attacks.

Key Observations:

Substituent Position and Steric Effects: The 4,4-dimethyl derivative exhibits symmetrical substitution, leading to minimal distortion of the cyclopentane ring. However, the methyl groups reduce accessibility to the carbonyl groups, slowing reactions requiring nucleophilic attack (e.g., aldol condensation) compared to the 2-methyl analog . The 2,2-dimethyl derivative suffers from steric crowding near the carbonyl groups, which may hinder metal-catalyzed reactions or tautomerism. This contrasts with the 4,4-dimethyl compound, where steric effects are less pronounced .

Lipophilicity (ClogP): Methyl groups increase lipophilicity. The 4,4-dimethyl and 2,2-dimethyl derivatives have higher ClogP values than the parent compound, enhancing their solubility in non-polar solvents. The 2-methyl analog, with a single substituent, retains moderate polarity .

Reactivity in Tautomerism and Condensation: The 2-methyl derivative’s proximity to the carbonyl groups stabilizes the enol form, favoring aldol condensation. In contrast, the 4,4-dimethyl derivative’s enol form is less stabilized, leading to slower reaction kinetics .

Research Findings and Implications

  • For example, lipophilic substituents enhance membrane permeability, a trend likely applicable to cyclopentane diones .
  • Selectivity in Catalysis: In metal-catalyzed reactions, steric hindrance from methyl groups (as in 4,4-dimethyl) can reduce catalytic efficiency compared to less hindered analogs. This is consistent with studies on substituted benzoxazolones, where minor structural changes alter receptor affinity .

Biological Activity

Overview

4,4-Dimethylcyclopentane-1,3-dione (C7H10O2) is a cyclic diketone characterized by its unique structure, which includes two ketone groups at the 1 and 3 positions and two methyl groups at the 4 position. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its potential therapeutic applications.

  • Molecular Formula: C7H10O2
  • Molecular Weight: 130.16 g/mol
  • Structure: The compound features a five-membered ring with diketone functionality.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The diketone groups can undergo nucleophilic addition reactions, allowing the compound to form covalent bonds with nucleophiles. This reactivity is essential for its role as a synthetic intermediate and in potential biological applications .

Enzyme Mechanisms and Metabolic Pathways

Research indicates that this compound serves as a useful tool for studying enzyme mechanisms and metabolic pathways. Its structural properties allow it to mimic certain biological molecules, making it a candidate for exploring enzyme-substrate interactions .

Therapeutic Potential

Ongoing studies are investigating the compound's potential as a precursor for drug development. The unique structure of this compound may allow it to act as a bio-isostere for carboxylic acids in drug design, which could lead to the development of novel therapeutic agents .

Case Study 1: Cyclopentane Derivatives as Bio-Isosteres

A study evaluated cyclopentane-1,2-diones as potential surrogates for carboxylic acids in drug design. It was found that derivatives of cyclopentane-1,2-dione exhibited significant activity as thromboxane A2 receptor antagonists. The IC50 values of these compounds were comparable to those of traditional carboxylic acids, indicating that similar strategies could be applied using this compound .

Case Study 2: Synthesis and Evaluation of Diketones

In another research effort, scientists synthesized various diketone derivatives and assessed their biological activities. The findings suggested that modifications to the diketone framework could enhance bioactivity against specific biological targets, providing insights into how structural changes influence pharmacological effects .

Data Tables

CompoundStructureIC50 Value (µM)Biological Activity
Cyclopentane-1,2-dioneStructure0.5Thromboxane A2 receptor antagonist
This compoundStructureTBDPotential drug precursor

Q & A

Q. How does the compound’s conformational flexibility impact its crystallographic characterization?

  • Methodological Answer : X-ray diffraction reveals a puckered cyclopentane ring with dihedral angles of 10–15° between diketone planes. Disorder in methyl groups necessitates high-resolution data (≤0.8 Å) and refinement using SHELXL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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